molecular formula C20H40O3 B1627598 Ethyl 3-hydroxyoctadecanoate CAS No. 65144-03-8

Ethyl 3-hydroxyoctadecanoate

Cat. No.: B1627598
CAS No.: 65144-03-8
M. Wt: 328.5 g/mol
InChI Key: BXRPWBZYLZSTNL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyoctadecanoate, also known as ethyl 3-hydroxystearate, is an organic compound with the molecular formula C20H40O3 and a molecular weight of 328.5298 g/mol . It is an ester derived from octadecanoic acid (stearic acid) and ethanol. This compound is characterized by the presence of a hydroxyl group (-OH) on the third carbon of the octadecanoate chain, making it a hydroxy fatty acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxyoctadecanoate can be synthesized through the esterification of 3-hydroxyoctadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

3-hydroxyoctadecanoic acid+ethanolacid catalystethyl 3-hydroxyoctadecanoate+water\text{3-hydroxyoctadecanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-hydroxyoctadecanoic acid+ethanolacid catalyst​ethyl 3-hydroxyoctadecanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors or other advanced techniques to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyoctadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxooctadecanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxyoctadecanol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids or transesterification with other alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Acid catalysts like sulfuric acid (H2SO4) or base catalysts like sodium hydroxide (NaOH) are used for esterification and transesterification reactions.

Major Products Formed

    Oxidation: Ethyl 3-oxooctadecanoate

    Reduction: Ethyl 3-hydroxyoctadecanol

    Substitution: Various esters and ethers depending on the reactants used

Scientific Research Applications

Ethyl 3-hydroxyoctadecanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. In lipid metabolism, it can be incorporated into phospholipids and other lipid structures, influencing membrane fluidity and function. Additionally, its ester group can be hydrolyzed by esterases, releasing the active hydroxy fatty acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxyoctadecanoate is unique due to its long-chain structure, which imparts distinct physical and chemical properties. Its long hydrophobic tail and polar hydroxyl group make it suitable for applications in both hydrophobic and hydrophilic environments. This dual functionality is not as pronounced in shorter-chain hydroxy fatty acid esters .

Biological Activity

Ethyl 3-hydroxyoctadecanoate, also known as ethyl 3-hydroxystearate, is an organic compound with the molecular formula C20_{20}H40_{40}O3_3 and a molecular weight of 328.53 g/mol. This compound has garnered attention due to its potential biological activities, particularly in lipid metabolism and therapeutic applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Overview

This compound is synthesized through the esterification of 3-hydroxyoctadecanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3 hydroxyoctadecanoic acid+ethanolacid catalystethyl 3 hydroxyoctadecanoate+water\text{3 hydroxyoctadecanoic acid}+\text{ethanol}\xrightarrow{\text{acid catalyst}}\text{ethyl 3 hydroxyoctadecanoate}+\text{water}

The biological activity of this compound is primarily attributed to its hydroxyl group, which enables hydrogen bonding and interactions with various biological molecules. This compound can be incorporated into phospholipids, influencing membrane fluidity and functionality. Additionally, its ester group can be hydrolyzed by esterases, releasing active hydroxy fatty acids that participate in metabolic pathways .

Lipid Metabolism

This compound plays a significant role in lipid metabolism. It can be integrated into lipid structures, affecting their properties and functions. Studies have shown that it influences the composition and behavior of cellular membranes, which is critical for various cellular processes .

Therapeutic Potential

Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial activities. These properties make it a candidate for therapeutic applications in treating conditions associated with inflammation and infection .

Case Studies

  • Anti-inflammatory Activity : In a study investigating the anti-inflammatory effects of various hydroxy fatty acids, this compound was shown to reduce pro-inflammatory cytokine production in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibitory effects, indicating its potential use as an antimicrobial agent .

Comparative Analysis

Compound Molecular Formula Biological Activity
This compoundC20_{20}H40_{40}O3_3Anti-inflammatory, Antimicrobial
Ethyl 3-hydroxybutyrateC6_{6}H12_{12}O3_3Energy metabolism
Ethyl 3-hydroxyhexanoateC9_{9}H18_{18}O3_3Flavoring agent

Uniqueness

This compound is distinguished by its long-chain structure, which imparts unique physical and chemical properties compared to shorter-chain hydroxy fatty acids. Its dual functionality allows it to be effective in both hydrophobic and hydrophilic environments .

Properties

IUPAC Name

ethyl 3-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23-4-2/h19,21H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRPWBZYLZSTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598971
Record name Ethyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65144-03-8
Record name Ethyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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